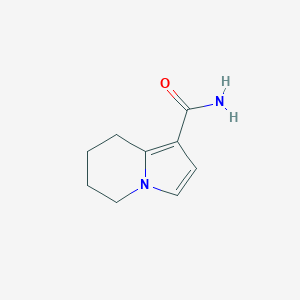

5,6,7,8-Tetrahydroindolizine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroindolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h4,6H,1-3,5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMZGBDTFJOLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC(=C2C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the Indolizine Heterocyclic Scaffold in Academic Inquiry

The indolizine (B1195054) scaffold is a heterocyclic aromatic compound that is a structural isomer of indole (B1671886). derpharmachemica.com It features a unique structure composed of a five-membered pyrrole (B145914) ring fused to a six-membered pyridine (B92270) ring, with a nitrogen atom at the bridgehead position. derpharmachemica.comderpharmachemica.com This N-fused heterocyclic system is isoelectronic with indole and is considered a 10-π electron aromatic system. derpharmachemica.com

In the fields of medicinal and synthetic chemistry, the indolizine nucleus is regarded as a "privileged scaffold." derpharmachemica.comderpharmachemica.com This designation stems from its versatile architecture which serves as a foundation for developing compounds that can interact with a wide range of biological targets. The planar, electron-rich structure of indolizine and its derivatives allows for diverse chemical modifications, making it a highly attractive core for creating libraries of new drug candidates. derpharmachemica.comderpharmachemica.com

Academic and industrial research has extensively documented the broad spectrum of pharmacological activities associated with indolizine derivatives. researchgate.net The modification of the core indolizine structure has yielded compounds with significant potential in various therapeutic areas.

| Pharmacological Activity | References |

|---|---|

| Anti-inflammatory | derpharmachemica.comnih.govresearchgate.net |

| Antimicrobial | derpharmachemica.comresearchgate.net |

| Anticancer | researchgate.netresearchgate.net |

| Antioxidant | researchgate.netjbclinpharm.org |

| Antitubercular | researchgate.net |

| Antiviral | researchgate.net |

| Analgesic | researchgate.net |

| 5-HT3 Receptor Antagonist | derpharmachemica.com |

| CNS Depressant | derpharmachemica.com |

Research Significance of the 5,6,7,8 Tetrahydroindolizine 1 Carboxamide Core Structure

The core structure of 5,6,7,8-Tetrahydroindolizine-1-carboxamide is built upon the saturated version of the indolizine (B1195054) scaffold, which also holds considerable significance in chemical research. The 5,6,7,8-tetrahydroindolizine (B83744) framework, characterized by its fused pyrrole (B145914) and piperidine (B6355638) rings, is also considered a privileged scaffold, providing a versatile three-dimensional structure for chemical exploration. The synthesis of this saturated core has been the subject of research, with methods developed for its efficient, single-step production. nih.gov

The research significance of the complete this compound structure arises from the combination of this foundational tetrahydroindolizine core with a carboxamide functional group at the 1-position of the pyrrole ring. The carboxamide group is a critical functional group in medicinal chemistry, known to play a vital role in the biological activity of numerous compounds. nih.gov For instance, the carboxamide moiety is a key structural feature in various antiviral agents and T-type calcium channel blockers. nih.govnih.gov

The attachment of a carboxamide group to a heterocyclic scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. In the context of the indolizine scaffold, derivatives featuring a carboxamide or the closely related carboxylate group have demonstrated notable biological activities. Research has identified an indolizine-1-carboxamide (B11920932) derivative with antioxidant properties and indolizine-1-carboxylate compounds with antimicrobial activity. derpharmachemica.comjbclinpharm.org Furthermore, a 7-carboxamidoindolizine has been successfully employed as a versatile platform for synthesizing biotin-tagged drugs, demonstrating the utility of the carboxamide group as a handle for creating advanced biological tools. bohrium.com

Therefore, the this compound core structure represents a convergence of two important molecular features: a privileged saturated heterocyclic scaffold and a biologically relevant functional group. This combination makes it a highly attractive target for synthesis and evaluation in drug discovery programs, with potential applications spanning various therapeutic areas, guided by the established activities of both the tetrahydroindolizine core and the carboxamide functional group.

An exploration into the synthesis of this compound and its related derivatives reveals a variety of strategic chemical methodologies. These approaches are primarily centered on the construction of the core tetrahydroindolizine ring system, a structural motif of significant interest in medicinal chemistry. Key strategies include cycloaddition reactions originating from pyridine-based precursors and annulation techniques involving piperidine derivatives.

Chemical Reactivity and Transformations of 5,6,7,8 Tetrahydroindolizine 1 Carboxamide Derivatives

Oxidation Reactions of the Tetrahydroindolizine Core

The tetrahydroindolizine scaffold is susceptible to oxidation at both the alicyclic (saturated) ring and the nitrogen heteroatom. The reaction conditions and reagents employed determine the site and nature of the oxidative transformation.

The saturated carbocyclic portion of the tetrahydroindolizine system can undergo oxidative functionalization, such as hydroxylation or epoxidation. These reactions introduce oxygen-containing functional groups, which can serve as handles for further synthetic modifications.

One established method for the oxidation of similar tetrahydro-N-heterocyclic systems involves a two-step procedure using elemental oxygen. nih.gov In a primary photochemical step, a hydroperoxide is generated on the alicyclic ring using visible light and a photosensitizer. nih.gov This intermediate can then be catalytically converted to introduce a new functional group. nih.gov Another approach involves the use of hydrogen peroxide, often in the presence of formic acid, to afford stereoisomeric epoxides across the olefinic double bonds that may be present in related indole (B1671886) derivatives. researchgate.net

Table 1: Representative Oxidation Reactions on Alicyclic Rings of Tetrahydro-N-Heterocycles

| Reaction Type | Reagents | Product |

|---|---|---|

| Photo-oxidation | Visible light, O₂, photosensitizer | Hydroperoxide nih.gov |

The nitrogen atom within the indolizine (B1195054) core is a site of nucleophilicity and can be selectively oxidized to form the corresponding N-oxide. N-oxidation is a significant reaction in the synthesis of many fine chemical products for medicine and agriculture. researchgate.net This transformation alters the electronic properties of the heterocyclic ring and can influence its reactivity in subsequent reactions.

A variety of oxidizing agents have been developed for the selective N-oxidation of N-heteroaromatic compounds. researchgate.net The choice of oxidant is crucial to ensure that oxidation occurs selectively at the nitrogen atom without affecting other sensitive functional groups in the molecule. researchgate.net

Table 2: Common Oxidants for N-Oxidation of Nitrogen Heterocycles

| Oxidizing Agent | Abbreviation |

|---|---|

| Hydrogen peroxide | H₂O₂ researchgate.net |

| Peracetic acid | |

| 3-Chloroperoxybenzoic acid | m-CPBA researchgate.net |

| Potassium peroxymonosulfate | OXONE researchgate.net |

Reduction Reactions

Reduction of the indolizine ring system, particularly the partially unsaturated core, is a key method for generating stereochemically rich saturated derivatives. The stereochemical outcome of these reactions is of paramount importance.

The hydrogenation of the indolizine ring can be performed with high diastereoselectivity using heterogeneous catalysts. nih.govacs.org This process allows for the controlled formation of specific stereoisomers of the fully saturated indolizidine core. Studies on substituted indolizines have shown that hydrogenation can be highly diastereoselective, leading to the formation of specific trans and cis products. nih.govacs.org

The unusual stereoselectivity observed in some cases has been rationalized through theoretical calculations, which suggest that a keto-enol tautomerism under kinetic control can be the source of the diastereoselectivity. nih.govacs.org The choice of catalyst (e.g., Platinum on carbon, Rhodium on carbon), solvent, and reaction conditions plays a critical role in directing the stereochemical outcome of the hydrogenation. nih.govresearchgate.net

Table 3: Findings from Stereoselective Hydrogenation of a Substituted Indolizine

| Aspect | Finding | Reference |

|---|---|---|

| Reaction | Diastereoselective heterogeneous hydrogenation | nih.govacs.org |

| Products | Formation of trans and cis isomers | nih.govacs.org |

| Mechanism | Keto-enol tautomerism under kinetic control proposed to explain stereoselectivity | nih.govacs.org |

| Analysis | Theoretical calculations (ab initio and DFT) used to rationalize selectivity | nih.govacs.org |

Rearrangement Pathways

Beyond simple functional group transformations, the tetrahydroindolizine skeleton can undergo significant structural rearrangements, particularly under photochemical conditions.

The Aza-Norrish II reaction is a photochemical process that can occur in nitrogen-containing heterocyclic systems. chinesechemsoc.org This intramolecular reaction is initiated by the photo-excitation of a carbonyl group, leading to the formation of a biradical intermediate through hydrogen abstraction. chinesechemsoc.org In the context of aza-heterocycles, this process, sometimes referred to as an aza-Yang cyclization, can lead to the formation of strained, four-membered rings. chinesechemsoc.orgchemrxiv.org

For a tetrahydroindolizine derivative containing an appropriately positioned carbonyl group, UV irradiation could initiate an intramolecular hydrogen abstraction, forming a 1,4-biradical. This intermediate could then undergo cyclization to yield novel, rearranged products containing strained ring systems. This pathway offers a route to structurally complex molecules from relatively simple tetrahydroindolizine precursors. chemrxiv.org

Functional Group Interconversions and Derivatization

The chemical modification of the 5,6,7,8-tetrahydroindolizine (B83744) system through functional group interconversions allows for the synthesis of a diverse range of derivatives. These transformations are essential for structure-activity relationship studies and the fine-tuning of molecular properties.

Hydration of Nitrile Precursors

The synthesis of 5,6,7,8-tetrahydroindolizine-1-carboxamide can be effectively achieved through the hydration of a corresponding 1-cyano-5,6,7,8-tetrahydroindolizine precursor. This transformation is a fundamental method for converting nitriles to primary amides and can be carried out under various conditions, including acid or base catalysis.

The reaction involves the addition of water across the carbon-nitrogen triple bond of the nitrile group. This process can be promoted by strong acids, such as sulfuric acid or hydrochloric acid, which protonate the nitrogen atom, rendering the carbon atom more susceptible to nucleophilic attack by water. Alternatively, basic conditions, utilizing reagents like sodium hydroxide, facilitate the reaction by generating a hydroxide ion which acts as the nucleophile.

Table 1: General Conditions for Nitrile Hydration

| Catalyst/Reagent | Solvent | Temperature | Remarks |

| H₂SO₄ | Water, Ethanol | Reflux | Common and effective for many nitriles. |

| NaOH | Water, Ethanol | Reflux | Suitable for substrates sensitive to acid. |

| Metal Catalysts | Various | Varies | Can offer milder reaction conditions. |

It is important to note that the reaction conditions, such as temperature, reaction time, and concentration of the catalyst, would need to be optimized for the specific 1-cyano-5,6,7,8-tetrahydroindolizine substrate to achieve high yields of the desired 1-carboxamide (B11826670) derivative.

Acylation of the Indolizine Nucleus

The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as Friedel-Crafts acylation and the Vilsmeier-Haack reaction. These reactions are powerful tools for introducing acyl groups onto the heterocyclic core, which can serve as handles for further synthetic modifications.

The Vilsmeier-Haack reaction is a particularly effective method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF) for formylation or N,N-dimethylacetamide for acetylation, and a halogenating agent like phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich indolizine ring.

For 5,6,7,8-tetrahydroindolizine derivatives, the pyrrole (B145914) moiety of the indolizine core is expected to be the site of electrophilic attack. The precise position of acylation (e.g., C-1, C-2, or C-3) would be influenced by the electronic effects of existing substituents and steric hindrance. In the case of this compound, the existing carboxamide group at the C-1 position would influence the regioselectivity of a subsequent acylation reaction.

Table 2: Typical Conditions for Vilsmeier-Haack Acylation

| Acylating Reagent | Halogenating Agent | Solvent | Temperature |

| N,N-Dimethylformamide (DMF) | POCl₃ | Dichloromethane or neat | 0 °C to reflux |

| N,N-Dimethylacetamide | POCl₃ | Dichloromethane or neat | 0 °C to reflux |

The work-up procedure for a Vilsmeier-Haack reaction typically involves hydrolysis of the intermediate iminium salt to yield the corresponding aldehyde or ketone. The choice of acylating agent and reaction conditions would be critical in controlling the outcome of the reaction and achieving the desired acylated this compound derivative.

Spectroscopic and Structural Elucidation Techniques in 5,6,7,8 Tetrahydroindolizine 1 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5,6,7,8-Tetrahydroindolizine-1-carboxamide. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.

1H and 13C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of this compound. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and integration of the signals in the ¹H NMR spectrum reveal the number and types of protons and their neighboring environments. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

For instance, in related 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives, which share a similar saturated heterocyclic ring, the aliphatic protons of the tetrahydroisoquinoline moiety typically appear in the upfield region of the ¹H NMR spectrum, while aromatic protons resonate at lower fields. nih.gov The chemical shifts in the ¹³C NMR spectrum can distinguish between sp²-hybridized carbons of the aromatic and amide groups and the sp³-hybridized carbons of the saturated ring. nih.gov

Table 1: Representative ¹H NMR Data for a Substituted 5,6,7,8-Tetrahydroisoquinoline Derivative nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 13.83 | s | - |

| Ar-H | 7.84-7.86 | d | 10 |

| Ar-H | 7.62-7.64 | d | 10 |

| OH | 5.04 | s | - |

| C⁸H | 4.97-4.99 | d | 10 |

| C⁷H, C⁵H | 3.10-3.16 | dd | - |

| C⁵H | 2.86-2.90 | d | 20 |

| COCH₃ | 2.02 | s | - |

| CH₃ | 1.93 | s | - |

| CH₃ | 1.29 | s | - |

| Note: Data for 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. |

Table 2: Representative ¹³C NMR Data for a Substituted 2,3-dihydroquinazolin-4(1H)-one nih.gov

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 163.4 |

| C-aromatic | 147.6, 140.6, 133.3, 132.9, 128.7, 128.2, 127.3 |

| C-aliphatic | 117.2, 114.9, 114.4, 65.7 |

| Note: Data for 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, illustrating typical chemical shift ranges for a heterocyclic system. |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within the this compound molecule.

Correlation Spectroscopy (COSY) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu This is crucial for tracing the proton network within the tetrahydroindolizine ring system.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the definitive assignment of carbon resonances. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is vital for establishing the connectivity between different parts of the molecule, for example, linking the protons on the tetrahydroindolizine core to the carbon of the carboxamide group. sdsu.edu

Together, these 2D NMR techniques provide a detailed map of the molecular structure, confirming the arrangement of atoms and functional groups. researchgate.net

Dynamic NMR Analysis for Conformational Studies

The carboxamide group in this compound can exhibit restricted rotation around the C-N amide bond, leading to the existence of rotational isomers, or rotamers. rsc.orgresearchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational dynamics. rsc.orgresearchgate.net

At room temperature, if the rotation around the amide bond is slow on the NMR timescale, separate sets of signals may be observed for each rotamer. researchgate.net As the temperature is increased, the rate of rotation increases, and the separate signals broaden, eventually coalescing into a single time-averaged signal. researchgate.net By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barrier to rotation and the relative populations of the different conformers. rsc.org For related indolizine-2-carboxamides, variable-temperature ¹H and ¹³C NMR spectroscopy has been used to explore the N-CO rotational barriers. rsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. youtube.comyoutube.com In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The masses of these fragments can provide clues about the structure of the original molecule.

For this compound, characteristic fragmentation pathways would likely involve:

α-cleavage : Cleavage of the bond adjacent to the nitrogen atom in the tetrahydroindolizine ring.

Loss of the carboxamide group : Fragmentation involving the loss of the -CONH₂ group.

Retro-Diels-Alder reaction : For the six-membered ring of the tetrahydroindolizine system, a retro-Diels-Alder fragmentation might be observed.

By analyzing these fragmentation patterns, researchers can confirm the presence of key structural motifs within the molecule. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom, including bond lengths, bond angles, and torsional angles.

This technique is invaluable for confirming the absolute stereochemistry of chiral centers and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. sszp.eu

Crystal System and Space Group Analysis

The analysis of the diffraction pattern from an X-ray crystallography experiment reveals the crystal system and space group of the compound. The crystal system describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. For related heterocyclic compounds, a variety of crystal systems and space groups have been observed. For example, some indolizine (B1195054) derivatives have been found to crystallize in the triclinic crystal system with the P-1 space group, while others adopt a monoclinic system with a P2₁ space group. researchgate.netmdpi.com

Table 3: Examples of Crystal Data for Related Heterocyclic Compounds

| Compound | Crystal System | Space Group | Reference |

| Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate | Triclinic | P-1 | researchgate.net |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | mdpi.com |

| Substituted 1,2,3,4,5-pentathiepino[6,7-a]indolizine | Orthorhombic | Pbca | nih.gov |

This information is crucial for understanding the packing of the molecules in the solid state and the nature of the intermolecular forces that govern the crystal structure.

Analysis of Inter- and Intramolecular Interactions

The arrangement of this compound molecules in the solid state and their conformation in solution are dictated by a combination of inter- and intramolecular forces. While a specific crystal structure for this exact compound is not publicly available, the analysis of closely related structures, such as cyclic amides and other indolizine derivatives, allows for a detailed prediction of the interactions at play. nih.govresearchgate.netmdpi.com

Intermolecular Interactions:

The primary intermolecular force expected to govern the crystal packing of this compound is hydrogen bonding. nih.govmdpi.com The carboxamide group (-CONH₂) is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This dual capability allows for the formation of robust and highly directional hydrogen bonds.

It is anticipated that the molecules would form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds between the amide groups of two separate molecules. researchgate.net In this arrangement, the N-H of one molecule donates a proton to the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a stable cyclic motif. Such interactions are commonly observed in the crystal structures of primary amides and related heterocyclic compounds. nih.gov

Intramolecular Interactions:

Intramolecular hydrogen bonding in this compound is less likely due to the conformational rigidity of the indolizine ring system and the typical bond angles. For an intramolecular hydrogen bond to occur, the N-H donor and the acceptor (likely the nitrogen atom of the indolizine ring) would need to be in close proximity, forming a stable 5- or 6-membered ring. quora.com Geometric constraints of the fused ring system make such an arrangement sterically unfavorable. However, subtle intramolecular forces, such as dipole-dipole interactions and van der Waals forces, will influence the molecule's preferred conformation. Computational modeling, such as Density Functional Theory (DFT), could provide further insight into the energetic favorability of different conformers and the presence of any weak intramolecular interactions. researchgate.net

A summary of the expected interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Strength | Nature |

| Hydrogen Bond | Amide (N-H) | Carbonyl Oxygen (C=O) | Strong | Intermolecular |

| C-H···O Interaction | Aliphatic/Aromatic C-H | Carbonyl Oxygen (C=O) | Weak | Intermolecular |

| C-H···π Interaction | Aliphatic C-H | Pyrrole-like Ring | Weak | Intermolecular |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key structural features. hilarispublisher.comnih.gov

The most prominent peaks in the spectrum would arise from the vibrations of the carboxamide group and the C-H bonds of the tetrahydroindolizine scaffold.

N-H Stretching: The primary amide (-NH₂) group will typically exhibit two distinct absorption bands in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks in this region is a clear indicator of a primary amide. hilarispublisher.com

C=O Stretching (Amide I Band): A very strong and sharp absorption band, known as the Amide I band, is expected between 1680 and 1630 cm⁻¹. hilarispublisher.com This peak is due to the C=O stretching vibration and its position can be influenced by hydrogen bonding. In the solid state, where intermolecular hydrogen bonding is significant, this band may appear at a lower frequency compared to a dilute solution in a non-polar solvent. For related 8-oxo-tetrahydroindolizine derivatives, this carbonyl stretch is noted to appear around 1700 cm⁻¹.

N-H Bending (Amide II Band): The N-H bending vibration, or Amide II band, typically appears as a strong band in the range of 1650-1580 cm⁻¹.

C-H Stretching: The spectrum will also feature absorptions corresponding to C-H stretching vibrations. The peaks for the sp³ hybridized C-H bonds of the saturated portion of the tetrahydro- ring are expected to appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org The sp² C-H stretching from the pyrrole-like ring would be observed at slightly higher frequencies, typically above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org

C-N Stretching: The stretching vibration of the C-N bond in the amide group usually appears in the fingerprint region, between 1400 and 1200 cm⁻¹.

The expected characteristic IR absorption bands for this compound are summarized in the interactive table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Stretch (asymmetric & symmetric) | 3400 - 3100 | Medium - Strong |

| Carbonyl (Amide) | C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |

| Primary Amide | N-H Bend (Amide II) | 1650 - 1580 | Strong |

| Alkane C-H | C-H Stretch | 2960 - 2850 | Medium - Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Amide C-N | C-N Stretch | 1400 - 1200 | Medium |

This detailed spectroscopic analysis, combining insights from structural studies of related compounds and the principles of IR spectroscopy, provides a comprehensive framework for the characterization of this compound.

Computational Chemistry and Molecular Modeling Studies of 5,6,7,8 Tetrahydroindolizine 1 Carboxamide

Quantum-Mechanical (QM) Investigations

Quantum-mechanical methods provide a detailed understanding of the electronic properties of molecules, which is crucial for predicting their reactivity and the mechanisms of their chemical reactions.

Ab initio and Density Functional Theory (DFT) are powerful quantum-mechanical methods used to investigate the intricacies of chemical reactions. For derivatives of the tetrahydroindolizine scaffold, DFT calculations have been instrumental in understanding their structural and electronic properties. For instance, studies on related isoindole structures have utilized DFT to analyze molecular and electronic characteristics, as well as the nature of chemical bonding. Such calculations can predict the optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the reactivity of 5,6,7,8-Tetrahydroindolizine-1-carboxamide.

In the context of reaction mechanisms, DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of how the compound might be synthesized or how it might metabolize. Furthermore, these calculations are critical in predicting the stereoselectivity of reactions, an essential aspect in the synthesis of chiral molecules like many indolizine (B1195054) derivatives. For example, understanding the energy differences between diastereomeric transition states can explain why one stereoisomer is formed preferentially over another.

Table 1: Representative Data from DFT Calculations on Related Heterocyclic Compounds

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and intermolecular interactions. |

The metabolism of xenobiotics, including potential drug candidates like this compound, is often mediated by enzymes such as the Cytochrome P450 (CYP) superfamily. Quantum-mechanical calculations can be employed to model the reactions that occur within the active site of these enzymes. By combining QM methods with molecular mechanics (QM/MM), researchers can simulate the enzymatic environment and study the reaction mechanism in detail.

These studies can help predict the metabolites of this compound by identifying the most likely sites of oxidation or other transformations catalyzed by CYP enzymes. For example, calculations can determine the activation energies for hydrogen abstraction or addition of an oxygen atom at different positions on the molecule, thereby predicting the regioselectivity of its metabolism. This information is vital in the early stages of drug development to anticipate the metabolic fate of a compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations are widely used to predict how a ligand, such as this compound, might bind to the active site of a protein receptor. This method involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on their steric and energetic complementarity. The results provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can also be estimated from docking scores. For instance, in studies of related tetrahydro-β-carboline derivatives, molecular docking has been used to predict their binding energies with target proteins. These predictions are crucial for prioritizing compounds for further experimental testing.

Table 2: Illustrative Molecular Docking Results for a Tetrahydroindolizine Analog with a Kinase Target

| Parameter | Value | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | Lys76, Leu132, Asp184 | Highlights the specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic interactions with Leu132 | Describes the nature of the forces stabilizing the complex. |

In addition to predicting binding modes, molecular docking can be used in reverse, to screen a library of potential protein targets to identify those that are most likely to bind to this compound. This "reverse docking" approach can help in identifying novel molecular targets for a compound and elucidating its mechanism of action.

Once a potential target is identified, docking studies can be used to characterize the binding site and understand the structural basis for the compound's activity. For example, by comparing the docking poses of a series of analogs with their experimentally determined biological activities, researchers can develop structure-activity relationships (SAR) that guide the design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the behavior of molecules over time, offering insights that are not accessible from static models. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of both the ligand and the receptor, providing a more realistic representation of the binding process and the stability of the complex.

MD simulations can be used to refine the results of molecular docking by assessing the stability of the predicted binding poses. A stable binding mode should remain consistent throughout the simulation, with the ligand maintaining its key interactions with the receptor. Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding, which can be crucial for its function. Advanced techniques based on MD simulations can also be used to calculate the free energy of binding with higher accuracy than docking scores alone.

Investigation of Ligand-Enzyme Complex Stability and Interactions

No published studies were identified that have investigated the stability and specific molecular interactions of this compound when complexed with any enzyme. Such studies, typically involving molecular dynamics simulations, would be crucial to understanding its potential mechanism of action as an enzyme inhibitor. These simulations provide insights into the conformational changes of both the ligand and the enzyme over time, calculating binding free energies to predict the stability of the complex. While research on other indolizine derivatives has shown interactions with enzymes like COX-2, this specific data for the 1-carboxamide (B11826670) variant is absent. mdpi.comresearchgate.net

Analysis of Intermolecular Forces Driving Binding

A detailed analysis of the intermolecular forces—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions—that would govern the binding of this compound to a biological target is not available. This type of analysis is fundamental to structure-based drug design, as it elucidates which chemical moieties on the ligand are critical for binding affinity and selectivity. For related indolizine compounds, hydrophobic interactions have been noted as significant contributors to their binding, but this cannot be directly extrapolated to the title compound without specific studies. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported in the literature for this compound. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Developing a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities, which does not appear to have been published for this specific class of molecules.

In Silico Approaches for Drug Discovery and Lead Optimization

While in silico methods are broadly applied in drug discovery for tasks like virtual screening and lead optimization, there is no documented application of these approaches specifically for this compound in the available scientific literature. Such studies would involve computational screening of compound libraries to identify potential hits, or the iterative computational modification of the lead compound to improve its potency and pharmacokinetic properties. The absence of such reports suggests that this specific compound has not yet been a focus of extensive drug discovery campaigns, or that the results of such studies have not been made public.

Biological Activity and Mechanistic Insights of 5,6,7,8 Tetrahydroindolizine 1 Carboxamide and Analogues in Vitro Investigations

Enzyme Inhibition Studies

Detailed in vitro studies focusing on the specific enzyme inhibitory properties of 5,6,7,8-tetrahydroindolizine-1-carboxamide are not present in the available scientific literature. While research has been conducted on the enzyme inhibition potential of related but structurally distinct heterocyclic scaffolds, such as tetrahydroquinazolines, no specific data has been published regarding this compound. nih.govresearchgate.net

Cytochrome P450 (CYP) Isoform-Mediated Metabolism and Inhibition

Cytochrome P450 (CYP) enzymes are a critical family of heme-containing monooxygenases responsible for the phase I metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. springernature.comnih.govresearchgate.net The activity of these enzymes dictates the pharmacokinetic profiles and can be a source of drug-drug interactions. nih.gov The major drug-metabolizing CYP isoforms in humans include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which collectively account for the metabolism of approximately 80% of clinical drugs. nih.govresearchgate.net

Specific studies detailing the metabolic pathways of this compound mediated by CYP isoforms are not extensively documented in the available literature. Generally, phase I reactions introduce or expose functional groups such as hydroxyl (-OH) or amine (-NH2) groups, increasing the polarity of the substrate. nih.gov For a molecule like this compound, potential metabolic transformations could include hydroxylation on the aliphatic or aromatic rings or modifications of the carboxamide group. The specific isoforms involved would depend on the molecule's ability to fit within the active site of each enzyme. For instance, the active site of CYP1A2 is noted to be relatively small and planar, accommodating corresponding substrates. nih.gov

Inhibitors of CYP enzymes often possess specific structural features. For example, high-affinity CYP1A2 inhibitors are frequently small, moderately lipophilic, aromatic structures containing multiple aromatic moieties or heterocycles. nih.gov Compounds with indolizine (B1195054) or similar heterocyclic cores could potentially interact with the active sites of various CYP isoforms. Inhibition can be reversible (competitive, non-competitive) or irreversible (time-dependent inhibition). researchgate.net The determination of inhibition profiles, typically through in vitro assays using human liver microsomes or recombinant CYP enzymes, would be necessary to fully characterize the potential of this compound to act as a CYP inhibitor. springernature.comnih.gov

Phosphatase Inhibition (e.g., Mycobacterium tuberculosis Phosphatases PtpA/PtpB)

Protein tyrosine phosphatases (PTPs) secreted by Mycobacterium tuberculosis (Mtb), such as PtpA and PtpB, are considered significant virulence factors. nih.govnih.gov These enzymes are secreted into the host macrophage and disrupt signaling pathways, thereby helping the bacterium to evade the host's immune response. nih.govnih.govmdpi.com This makes them attractive targets for the development of new anti-tuberculosis therapeutics. nih.govmdpi.com

Research has led to the discovery of various classes of small-molecule inhibitors for these phosphatases. For instance, studies have identified potent inhibitors from scaffolds such as hydroxyindole carboxylic acid, 6-hydroxy-benzofuran-5-carboxylic acid, and N-aryl oxamic acids. mdpi.com While these compounds have shown significant inhibitory activity against Mtb PtpB, with some exhibiting IC50 values in the nanomolar range, specific investigations into the inhibitory activity of this compound or its direct analogues against PtpA or PtpB have not been detailed in the reviewed literature.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes, with its two main isoforms COX-1 and COX-2, are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and is upregulated during inflammation. nih.govacademicjournals.org Selective inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Derivatives of the indolizine scaffold have been synthesized and evaluated for their COX-2 inhibitory activity. A study on a series of 7-methoxy indolizine analogues revealed that these compounds exhibit inhibitory activity in the micromolar range. The research indicated that hydrophobic interactions were a major contributing factor to their COX-2 inhibition. nih.gov

| Compound | Structure | COX-2 IC₅₀ (µM) |

|---|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate |  | 5.84 |

| Indomethacin (Reference) |  | 6.84 |

As shown in the table, the analogue diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate demonstrated more potent COX-2 inhibition than the reference drug indomethacin, highlighting the potential of the indolizine core in designing selective COX-2 inhibitors. nih.gov

Phospholipase A2 (sPLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are involved in a wide range of inflammatory conditions by catalyzing the release of arachidonic acid from cell membranes. nih.gov Secreted phospholipase A2 (sPLA2) is particularly implicated in the inflammatory process. datapdf.com Consequently, inhibitors of sPLA2 are of significant interest as potential anti-inflammatory agents.

While specific data on the sPLA2 inhibitory activity of this compound is limited, research into related heterocyclic structures provides some insight. Indole-based compounds have been developed as potent PLA2 inhibitors. For example, the indole-based GIVA cPLA₂ inhibitor, ASB14780, demonstrated an IC50 value of 0.020 µM in a human whole-blood assay. nih.gov The structural similarity between indole (B1671886) and indolizine suggests that the tetrahydroindolizine scaffold could also serve as a basis for the design of PLA2 inhibitors, though direct experimental evidence is required.

HIV-1 Protease Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. nih.gov It functions to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, a process essential for the production of infectious virions. nih.govnih.gov Inhibition of this enzyme disrupts the viral maturation process, rendering the resulting particles non-infectious. nih.govyoutube.com Consequently, HIV-1 protease has been a major target for the development of antiretroviral drugs. nih.govnih.gov

In vitro assays are fundamental for discovering and characterizing new HIV-1 protease inhibitors. These assays typically measure the ability of a compound to block the enzymatic activity of purified recombinant HIV-1 protease. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which quantify the concentration of the compound required to reduce enzyme activity by 50%. nih.govnih.gov

While a wide variety of chemical scaffolds have been explored for HIV-1 protease inhibition, including peptide mimics and complex heterocyclic systems, specific in vitro inhibitory data for this compound and its direct analogues against HIV-1 protease are not extensively documented in publicly available scientific literature. The evaluation of such compounds would typically involve screening against both wild-type and drug-resistant strains of the virus to determine their potency and resistance profile. nih.gov

Receptor Modulation

The Transient Receptor Potential Vanilloid Type 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons. nih.gov It acts as a polymodal sensor, integrating various noxious stimuli, including high temperatures (>43 °C), acidic conditions, and pungent chemical compounds like capsaicin (B1668287), the active component in chili peppers. nih.govmdpi.com Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates the sensation of pain. nih.govfrontiersin.org

TRPV1 agonists are compounds that bind to and activate the receptor. The sustained application of a potent agonist leads to a phenomenon known as desensitization, where the channel becomes refractory to further stimulation, resulting in a lasting analgesic effect. nih.govfrontiersin.org This mechanism is the basis for the therapeutic use of topical capsaicin in managing certain types of pain. nih.gov

The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a ligand-gated ion channel that is widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory. nih.gov Deficiencies in α7 nAChR function have been linked to cognitive deficits in several neuropsychiatric and neurodegenerative disorders, making it an important therapeutic target. nih.govnih.gov Chemical activation of this receptor by agonists has been shown to improve neurological functions in various preclinical models. nih.gov

Derivatives of the indolizine scaffold have been synthesized and evaluated for their agonist activity at the human α7 nAChR. nih.gov In one such study, the activity of these analogues was assessed using a two-electrode voltage clamp recording system in Xenopus oocytes expressing the human α7 nAChR. The findings demonstrated that substitutions on the indolizine ring significantly influence both the potency (EC₅₀) and the maximal effect (Eₘₐₓ) of the compounds compared to the endogenous agonist, acetylcholine (ACh). nih.gov

Specifically, introducing small hydrophobic groups at the 6- or 8-position of the indolizine core was found to enhance both potency and efficacy. For instance, a compound featuring a 6-methylindolizine (B154746) moiety (Compound 16c) showed potent activation of the α7 nAChR. An analogue with an 8-cyclopropyl substitution (Compound 17b) exhibited an even greater maximal effect. nih.gov These structure-activity relationships highlight the potential for developing potent and efficacious α7 nAChR agonists based on the tetrahydroindolizine framework.

| Compound | Key Structural Feature | EC₅₀ (μM) | Eₘₐₓ (% of Acetylcholine) | Reference |

|---|---|---|---|---|

| Compound 16c | 6-Methylindolizine Moiety | 1.60 ± 0.19 | 69.0 ± 2.8 | nih.gov |

| Compound 17b | 8-Cyclopropylindolizine Moiety | 2.74 ± 0.74 | 81.1 ± 9.3 | nih.gov |

In vitro studies of compounds with related heterocyclic structures have shown interactions with various receptor systems.

Serotonergic and Cannabinoid Receptors: Serotonin (5-HT) receptors and cannabinoid receptors (CB1 and CB2) are critical drug targets for a multitude of central nervous system disorders. nih.govnih.gov While various synthetic cannabinoids and serotonergic agents have been characterized, specific in vitro binding or functional data for this compound at these receptors is not prominently featured in the available literature. Evaluating such interactions would typically involve radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to assess agonist or antagonist activity. researchgate.netnih.gov

Neurokinin Receptors: The neurokinin-1 (NK₁) receptor, which binds the neuropeptide Substance P, is involved in neuroinflammation, pain, and emesis. wikipedia.org Antagonists of the NK₁ receptor have therapeutic applications in preventing chemotherapy-induced nausea and vomiting. wikipedia.orgdrugbank.com Research has identified a class of potent NK₁ receptor antagonists built upon a tetrahydroindolizinone core, a structure closely related to tetrahydroindolizine. nih.gov These compounds demonstrated high binding affinity for the NK₁ receptor and functional antagonism. Structure-activity relationship studies of this series focused on modifications at the 7-position of the tetrahydroindolizinone core to optimize activity. nih.gov This discovery suggests that the broader tetrahydroindolizine scaffold is a promising template for the development of potent NK₁ receptor modulators. nih.gov

Antimicrobial Efficacy (In Vitro)

The in vitro evaluation of a compound's antimicrobial efficacy is a critical first step in the discovery of new anti-infective agents. These assays are used to determine a compound's spectrum of activity and its potency against various pathogenic microorganisms.

Standard in vitro methods for assessing antibacterial activity include broth microdilution and disk diffusion assays. The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov This quantitative measure is a key indicator of a compound's antibacterial potency.

While the tetrahydroindolizine core is a feature of various biologically active molecules, specific studies detailing the in vitro antibacterial activity of this compound are limited. However, research on other classes of carboxamide-containing heterocyclic compounds, such as tetrahydropyrimidine (B8763341) carboxamides and thieno[2,3-d]pyrimidine-6-carboxamides, has demonstrated significant in vitro activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. semanticscholar.orgbiomedicineonline.orgnuph.edu.ua These studies indicate that the carboxamide functional group, when incorporated into a heterocyclic system, can be a key pharmacophore for antibacterial action. semanticscholar.orgnuph.edu.ua Further investigation into the antibacterial properties of the tetrahydroindolizine carboxamide series would be necessary to establish their potential as antimicrobial agents.

Antifungal Activity

Derivatives of the tetrahydroimidazo[1,2-a]pyridine nucleus, a close structural analogue of the tetrahydroindolizine system, have demonstrated significant in vitro antifungal activity. A study focused on new hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine revealed potent anticandidal effects. nih.gov These compounds were synthesized and screened against a panel of ten human pathogenic Candida species, including Candida albicans, Candida glabrata, and Candida krusei. nih.gov

One of the most promising analogues, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), exhibited exceptionally strong inhibitory activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.016 mg/mL against certain Candida species. nih.gov Notably, this compound showed no in vitro toxicity against six mammalian cell lines at concentrations up to 25 µg/mL, suggesting a selective antifungal action. nih.gov The evaluation was conducted using agar (B569324) diffusion and broth microdilution assays to determine the antifungal efficacy. nih.gov

Table 1: In Vitro Antifungal Activity of Tetrahydroimidazo[1,2-a]pyridine Analogues

| Compound | Test Organism | MIC (mg/mL) |

|---|

Antitubercular Activity

The indolizine scaffold and its analogues have been a source of promising antitubercular agents. A series of novel aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, which share a similar tetrahydro-N-heterocyclic core, were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. jst.go.jp

Among the synthesized compounds, two derivatives, 4e and 4j, displayed the highest inhibition with a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL. jst.go.jp Several other analogues also showed significant activity with MICs of 0.78 µg/mL. jst.go.jp The study highlighted that the hydrazinecarbothioamide moiety acts as a potential pharmacophore, enhancing the antitubercular activity of the dihydroquinolinone core. jst.go.jp Furthermore, diversely substituted indolizine derivatives have also been investigated, with some compounds exhibiting significant inhibitory activity against both the H37Rv strain and multi-drug-resistant (MDR) strains of M. tuberculosis. For instance, indolizine 4 was identified as a promising candidate with MIC values of 4 µg/mL against H37Rv and 32 µg/mL against MDR strains.

Table 2: In Vitro Antitubercular Activity of Tetrahydroquinoline and Indolizine Analogues

| Compound Series | Test Strain | Key Findings |

|---|---|---|

| 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides | M. tuberculosis H37Rv | Compounds 4e and 4j showed the highest inhibition (MIC = 0.39 µg/mL). jst.go.jp |

Other Reported Biological Activities (In Vitro Investigations)

The anti-inflammatory potential of compounds related to the 5,6,7,8-tetrahydroindolizine (B83744) structure has been explored through various in vitro models. For instance, modifications of 8-benzylidene-5,6,7,8-tetrahydroquinolines have led to compounds with good in vivo anti-inflammatory activity. nih.gov Furthermore, a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized and evaluated for their anti-inflammatory properties. nih.gov Docking studies suggested their potential as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade. nih.gov

In the realm of pain management, indole-2-carboxamides have been identified as effective scaffolds for designing novel agonists of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation. nih.gov One such derivative, compound 6g , which incorporates a vanillic residue, demonstrated potent agonistic activity with an EC50 value of 36.5 nM and an IC50 value of 53.5 nM for desensitization, comparable to capsaicin. nih.gov

Table 3: In Vitro Anti-inflammatory and Analgesic Activity of Analogues

| Compound Class | Target/Assay | Key Findings |

|---|---|---|

| 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 MAPK (docking) | Identified as potential anti-inflammatory leads. nih.gov |

The antioxidant potential of indolizine-containing compounds has been investigated through various in vitro assays. A study on novel chalcogen-indolizines demonstrated their ability to act as antioxidants. rsc.org The antioxidant profile was assessed using assays such as the 1,1-diphenyl-2-picryl-hydrazil (DPPH) radical scavenging activity, ferric ion (Fe³⁺) reducing antioxidant power (FRAP), thiobarbituric acid reactive species (TBARS), and protein carbonylation (PC). rsc.org

The findings revealed that all tested chalcogen-indolizine compounds exhibited FRAP activity and were capable of reducing the levels of TBARS and PC in mouse brain homogenates, indicating their potential to mitigate oxidative damage. rsc.org Some of these compounds also demonstrated DPPH scavenger capabilities. rsc.org These results suggest that the indolizine nucleus can serve as a scaffold for the development of novel antioxidant agents.

Table 4: In Vitro Antioxidant Activity of Chalcogen-Indolizine Analogues

| Assay | Key Findings |

|---|---|

| DPPH Scavenging | Some compounds showed radical scavenging activity. rsc.org |

| FRAP | All tested compounds demonstrated ferric reducing power. rsc.org |

The ability of small molecules to interact with nucleic acids is a critical aspect of their potential therapeutic applications. Analogues of this compound, particularly those with planar aromatic systems, have been studied for their DNA binding properties. For instance, the universal base analogue 5-nitroindole-3-carboxamide, when incorporated into DNA oligonucleotides, was found to be fully stacked within the DNA duplex. researchgate.net However, instead of forming traditional base pairs, it intercalates between the opposing base and an adjacent Watson-Crick pair. researchgate.net

Furthermore, synthetic DNA analogues that mimic the surface of double-stranded B-DNA have been developed using aromatic foldamers with carboxylate side chains. researchgate.net These foldamers have shown the ability to act as competitive inhibitors of DNA-binding enzymes such as HIV-1 integrase and Topoisomerase 1, demonstrating that mimicking the charge and shape of DNA can be a viable strategy for therapeutic intervention. researchgate.net

Indolizine derivatives have garnered attention for their interesting photophysical properties, which are indicative of their potential as spectroscopic sensitizers. Studies on 1,2-diphenylindolizine (B8516138) derivatives have shown that these compounds can be effective blue-emitting materials with emissions around 450 nm in both solution and thin solid films. nih.gov Their photophysical characteristics, investigated through UV-visible and fluorescence spectroscopy, suggest their suitability for applications in organic light-emitting devices (OLEDs). nih.gov

The fluorescence properties of indolizine compounds are influenced by their substituents and the surrounding solvent environment. Some indolizine derivatives exhibit tunable fluorescence from violet-to-blue in solution and full-color emission in the solid state. The inherent fluorescence of the indolizine core makes it a valuable scaffold for the development of fluorescent probes and sensitizers for various applications.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) |

| 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides |

| 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles |

| Indole-2-carboxamides |

| Chalcogen-indolizines |

| 5-nitroindole-3-carboxamide |

Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydroindolizine 1 Carboxamide and Its Analogues

Positional and Substituent Effects on Biological Activity

The biological profile of the 5,6,7,8-tetrahydroindolizine-1-carboxamide scaffold is intricately linked to the nature and placement of various functional groups on both the core bicyclic system and any peripheral rings. These substitutions can modulate the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capabilities, all of which are critical determinants of interaction with biological targets.

Research into the SAR of the broader indolizine (B1195054) class of compounds has demonstrated that the introduction of substituents can significantly impact biological efficacy. While direct studies on the this compound are limited, principles from related indolizine structures can provide valuable insights. For instance, in studies on pyrido[2,3-b]indolizine derivatives, the presence and position of hydroxyl groups on a phenyl substituent at the C4 position were found to be crucial for anticancer activity. This suggests that for analogues of this compound bearing aryl substituents, similar phenolic hydroxyl groups could enhance activity, potentially through hydrogen bonding interactions with the target protein.

To illustrate the potential impact of such substitutions, the following table presents hypothetical data based on SAR trends observed in related heterocyclic scaffolds.

| Compound | Substituent (R) on Peripheral Phenyl Ring | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|

| 1a | H | 15.2 |

| 1b | 4-OH | 5.8 |

| 1c | 3,4-diOH | 1.2 |

| 1d | 4-F | 8.5 |

| 1e | 4-OCH3 | 12.7 |

The carboxamide moiety is a prevalent functional group in a vast number of pharmaceuticals and is known to be a key pharmacophore. Its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen) allows for robust interactions with biological targets. In many instances, the carboxamide group is essential for anchoring a molecule within the active site of an enzyme or receptor.

Studies on various heterocyclic compounds have underscored the importance of the carboxamide group for biological activity. For example, in a series of 1H-indole-2-carboxamides, the carboxamide functionality was found to be a requisite for their activity as CB1 receptor allosteric modulators. acs.org It is highly probable that the 1-carboxamide (B11826670) group of 5,6,7,8-tetrahydroindolizine (B83744) plays a similar, critical role in its biological efficacy. Modification of the carboxamide, such as N-alkylation or N-arylation, can significantly impact activity by altering its hydrogen bonding capacity and steric profile.

The following interactive table illustrates the potential effects of modifying the carboxamide group, based on general principles observed in medicinal chemistry.

| Compound | Carboxamide Moiety | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|

| 2a | -CONH2 | 7.5 |

| 2b | -CONHCH3 | 10.2 |

| 2c | -CON(CH3)2 | 25.1 |

| 2d | -CONH-phenyl | 5.3 |

| 2e | -COOH | > 50 |

Stereochemical Implications in Structure-Activity Relationships

The 5,6,7,8-tetrahydroindolizine core contains at least one stereocenter at the bridgehead carbon atom (C-8a). The introduction of substituents on the saturated portion of the ring system can create additional stereocenters. The three-dimensional arrangement of atoms in a molecule is paramount for its interaction with chiral biological macromolecules such as proteins and nucleic acids. Consequently, the stereochemistry of this compound analogues is expected to have a profound impact on their biological activity.

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even pharmacological action. drugdesign.org For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for uptake by the target organism. derpharmachemica.com Similarly, the stereoselective synthesis of quinolizidine (B1214090) alkaloids has been a focus of research due to the distinct biological activities of different stereoisomers. chemistryviews.org

Therefore, it is highly likely that the biological activity of this compound analogues will be stereospecific. The absolute configuration at C-8a and any other stereocenters will dictate the precise orientation of the carboxamide group and other substituents, which in turn will affect the molecule's ability to fit into and interact with its biological target.

Scaffold Modifications and Bioisosteric Replacements in Indolizine Research

Scaffold modification and bioisosteric replacement are powerful strategies in drug discovery to optimize lead compounds. These approaches involve altering the core structure of a molecule or replacing specific functional groups with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, pharmacokinetic properties, or reducing toxicity.

In the context of this compound, the indolizine core itself can be considered a privileged scaffold. Modifications could involve altering the ring sizes, such as expanding the six-membered ring to a seven-membered ring to create a tetrahydrocyclohepta[b]pyrrole system, or contracting the five-membered ring.

Bioisosteric replacement of the carboxamide group is a common strategy in medicinal chemistry. drughunter.com The carboxamide moiety can be replaced with other functional groups that can mimic its hydrogen bonding and electronic properties. Common bioisosteres for a carboxamide include heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. jbclinpharm.org These replacements can enhance metabolic stability by removing a site susceptible to enzymatic hydrolysis, and can also modulate the compound's physicochemical properties. For example, in the development of quinoline (B57606) carboxamide-type ABCG2 modulators, a benzanilide (B160483) moiety was successfully replaced with a more stable biphenyl (B1667301) group. nih.gov

The following table provides examples of potential bioisosteric replacements for the carboxamide group and their hypothetical impact on biological activity.

| Compound | Functional Group at C-1 | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|

| 3a | -CONH2 (Carboxamide) | 9.8 |

| 3b | 1,2,4-Oxadiazole | 12.3 |

| 3c | 1,3,4-Thiadiazole | 15.6 |

| 3d | Tetrazole | 8.1 |

| 3e | Sulfonamide | 22.4 |

Future Directions and Research Perspectives on 5,6,7,8 Tetrahydroindolizine 1 Carboxamide

Development of Novel and Efficient Synthetic Methodologies

The advancement of synthetic chemistry is pivotal for the exploration of the 5,6,7,8-tetrahydroindolizine (B83744) core. While existing methods provide access to this scaffold, future research will focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. ijettjournal.org An expedient single-step synthesis of 5,6,7,8-tetrahydroindolizines has already been achieved through the annulation of 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. nih.gov

Future methodologies are expected to move towards greener techniques, such as microwave-assisted synthesis, which has been shown to enhance yield, reduce reaction times, and align with the principles of green chemistry. ijettjournal.org One-pot tandem sequential processes, like the isothiourea-catalyzed enantioselective synthesis of highly-functionalized tetrahydroindolizine derivatives, represent a significant step forward, allowing for the creation of multiple stereocenters with high control. nih.gov The development of novel catalytic systems, potentially using earth-abundant metals to replace expensive catalysts like palladium and rhodium, is another critical area of future research. ijettjournal.orgorganic-chemistry.org Furthermore, exploring multicomponent reactions will be instrumental in generating a diverse library of 5,6,7,8-tetrahydroindolizine-1-carboxamide analogues for biological screening. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Tandem Sequential Catalysis | One-pot, enantioselective, formation of multiple stereocenters. nih.gov | High efficiency, stereocontrol, rapid access to complex molecules. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, enhanced yields. ijettjournal.org | Increased efficiency, alignment with green chemistry principles. ijettjournal.org |

| Metal-Catalyzed Cyclization | Use of catalysts like gold, rhodium, and copper. ijettjournal.orgorganic-chemistry.org | Access to diverse substitution patterns. |

| One-Pot Annulation | Single-step synthesis from commercially available starting materials. nih.gov | Procedural simplicity, time and resource efficiency. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for elucidating their biological activity. While standard techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy are routinely used for characterization, future research will benefit from the application of more advanced spectroscopic methods.

High-resolution crystal structures obtained through X-ray diffraction will provide precise information about bond lengths, bond angles, and conformational preferences. nih.govresearchgate.net This structural data is invaluable for understanding receptor-ligand interactions at the atomic level. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the solution-state conformation of these molecules, which may differ from their solid-state structure. Furthermore, techniques like circular dichroism could be used to study the conformational changes upon binding to biological targets.

| Technique | Information Gained | Importance in Drug Discovery |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. nih.govresearchgate.net | Essential for structure-based drug design and understanding protein-ligand interactions. |

| Advanced NMR (e.g., NOESY) | Solution-state conformation and intermolecular interactions. | Provides insights into the molecule's shape in a biologically relevant environment. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirms the identity and purity of synthesized compounds. |

| Circular Dichroism (CD) | Information on chirality and secondary structure of biological macromolecules upon binding. | Can reveal conformational changes in target proteins induced by the ligand. |

Refined Computational Modeling for Mechanism Elucidation and Prediction

Computational modeling has become an indispensable tool in modern drug discovery, offering insights that can guide synthesis and biological testing. For this compound, refined computational approaches will be instrumental in predicting biological activity and elucidating mechanisms of action.

Density Functional Theory (DFT) studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.govmdpi.comrsc.orgjetir.org Molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of various biological targets. openmedicinalchemistryjournal.comnih.govresearchgate.net This can help in identifying potential protein targets and in understanding the key interactions that govern binding affinity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, enabling the prediction of the potency of novel analogues. mdpi.com Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. nih.gov

Deeper Exploration of Molecular Mechanisms of Action and Target Engagement

While preliminary studies have suggested that some 5,6,7,8-tetrahydroindolizine derivatives possess CNS-depressant, anti-5-hydroxytryptamine, antihistamine, and antiacetylcholine activities, the specific molecular targets and mechanisms of action of this compound remain largely unexplored. nih.gov Future research must focus on identifying the precise biological targets of this compound and its analogues.

This will involve a combination of in vitro and in vivo studies. Target identification can be pursued through techniques such as affinity chromatography, proteomics, and genetic approaches. Once potential targets are identified, detailed biochemical and biophysical assays will be necessary to validate these interactions and to determine the mechanism of inhibition or activation. Understanding how these compounds modulate cellular signaling pathways will be critical to elucidating their therapeutic effects and potential side effects.

Rational Design of New Analogues Based on Comprehensive SAR Insights

A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to the rational design of new, more potent, and selective analogues of this compound. nih.govnih.govrsc.orgresearchgate.net Future research will involve the synthesis of a diverse library of derivatives with systematic modifications at various positions of the tetrahydroindolizine scaffold and the carboxamide group.

By correlating these structural modifications with changes in biological activity, key pharmacophoric features can be identified. nuph.edu.uaresearchgate.net For instance, the nature and position of substituents on the aromatic ring and the saturated portion of the tetrahydroindolizine core, as well as modifications to the carboxamide linker, will be systematically investigated. nih.gov These SAR insights, combined with the structural information from advanced spectroscopic techniques and computational modeling, will guide the design of next-generation compounds with improved pharmacological profiles. nih.govijrrjournal.com

Q & A

Q. What are the common synthetic routes for 5,6,7,8-tetrahydroindolizine-1-carboxamide and its derivatives?

The synthesis often involves palladium-catalyzed arylation and heteroatom insertion. For example, 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines are synthesized via Pd-catalyzed coupling reactions using aryl halides and indolizine precursors. Reaction conditions (e.g., solvent, temperature) are optimized to achieve yields up to 74% . Tertiary amine-borane complexes may also be employed to reduce intermediates, followed by acid titration and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How are structural and purity characteristics validated for this compound?

Key techniques include:

- NMR spectroscopy (1H and 13C) for confirming substituent positions and ring saturation .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weights (e.g., deviations < 2 ppm) .

- IR spectroscopy to identify functional groups like carbonyls (e.g., 8-oxo derivatives show peaks at ~1700 cm⁻¹) . Purity is assessed via HPLC (>95% in most cases) .

Q. What solvents and catalysts are critical for optimizing synthetic yields?

Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for cross-coupling steps. Solvent gradients (e.g., EtOAc/hexane) improve chromatographic separation of byproducts .

Advanced Research Questions

Q. How can computational methods guide the design of 5,6,7,8-tetrahydroindolizine derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict regioselectivity in catalytic reactions. For example, DFT studies confirm that 5,6,7,8-tetrahydroindolizine derivatives are more thermodynamically stable than dihydro-pyrrolizine analogs, guiding synthetic prioritization . Molecular docking can further predict binding affinities to targets like MEK or COX-2 .

Q. What strategies resolve contradictions in solubility data during formulation studies?

Discrepancies in aqueous solubility (e.g., pH-dependent variations) are addressed via:

- Dynamic light scattering (DLS) to assess aggregation.

- Solubility-kinetic assays using phosphate buffers (pH 7.4) and UV-Vis spectroscopy .

- Co-solvent systems (e.g., PEG-400/water) to enhance bioavailability .

Q. How are byproducts minimized in multi-step syntheses?

- Reaction monitoring : TLC or LC-MS identifies intermediates and byproducts early.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in acid-sensitive steps .

- Selective catalysts : Pd/ligand systems suppress undesired cross-talk between functional groups .